![molecular formula C12H22O2 B1617794 6-Cyclohexylhexanoic acid CAS No. 4354-56-7](/img/structure/B1617794.png)
6-Cyclohexylhexanoic acid
Overview
Description
6-Cyclohexylhexanoic acid, also known as CHHA, is an organic compound belonging to the class of carboxylic acids. It is composed of a cyclohexane ring with a carboxylic acid group attached to the sixth carbon atom. CHHA has a wide range of applications in the scientific and medical fields. It is used as a substrate for the synthesis of many compounds, as a reagent for the preparation of various active pharmaceutical ingredients, and as a biochemical probe for the study of enzyme activities.
Scientific Research Applications
Biodegradable Polymer Production
6-Hydroxyhexanoic acid (6HA), a derivative of 6-cyclohexylhexanoic acid, serves as a polymer building block for biodegradable polymers like polycaprolactone. This compound can be synthesized from cyclohexane in a single step using recombinant Pseudomonas taiwanensis. The process involves a 4-step enzymatic cascade without intermediate accumulation, offering an environmentally friendly alternative to traditional chemical synthesis (Bretschneider et al., 2021).
Production of Nylon 6 Monomers
6-Aminohexanoic acid (6AHA), a vital polymer building block for Nylon 6, can be produced from cyclohexane using mixed-species cultures. This approach combines Pseudomonas taiwanensis strains (converting cyclohexane to 6HA) with Escherichia coli strains for further conversion to 6AHA. This method achieves high conversion rates and yields under environmentally benign conditions (Bretschneider et al., 2020).
Structural Role in Molecules
6-Aminohexanoic acid plays a significant role in the chemical synthesis of modified peptides and the polyamide synthetic fibers industry. It is often used as a linker in various biologically active structures, highlighting its importance as a hydrophobic, flexible structural element (Markowska et al., 2021).
Enzymatic Transformation in Biocatalysis
An Acidovorax mutant was investigated for its ability to convert cycloalkanes to ω-hydroxycarboxylic acids, essential precursors for biodegradable polyester polymers. The Acidovorax sp. strain CHX100 Δ6HX mutant showed a high efficiency in transforming cyclohexane to 6-hydroxyhexanoic acid, indicating its potential in sustainable bioprocesses (Salamanca et al., 2020).
Gel Combustion Synthesis
6-Aminohexanoic acid was used as a fuel in the synthesis of spinel ferrites like CoFe2O4, ZnFe2O4, and MgFe2O4 using gel combustion synthesis. This approach highlights the versatility of 6-aminohexanoic acid in materials science and its potential in creating advanced magnetic materials (Chavarriaga et al., 2020).
Mechanism of Action
Mode of Action
The mode of action of 6-Cyclohexylhexanoic acid is currently unknown due to the lack of research on this specific compound . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.
Pharmacokinetics
As a carboxylic acid, it is likely to be well-absorbed in the gastrointestinal tract Its distribution might be influenced by its lipophilicity, and it could be metabolized by various enzymes in the liver. Finally, it is likely to be excreted in the urine .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For example, its ionization state and, consequently, its absorption and distribution could be affected by the pH of the environment. Similarly, its stability might be influenced by temperature and light exposure.
properties
IUPAC Name |
6-cyclohexylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNHQYXZUPELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277387 | |
Record name | 6-cyclohexylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4354-56-7 | |
Record name | Cyclohexanehexanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-cyclohexylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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